molecular formula C24H27ClN2O4 B3182459 SBE13 CAS No. 775294-82-1

SBE13

货号: B3182459
CAS 编号: 775294-82-1
分子量: 442.9 g/mol
InChI 键: XNPRQBVQOJZMMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SBE13 is a potent and selective inhibitor of polo-like kinase 1 (Plk1), a serine/threonine kinase involved in various stages of cell division. The compound has an IC50 value of 200 pM for Plk1, making it highly effective in inhibiting this kinase. This compound is less effective against other kinases such as Plk2 and Plk3, with IC50 values of >66 μM and 875 nM, respectively .

准备方法

Synthetic Routes and Reaction Conditions

SBE13 is synthesized through a series of chemical reactions involving vanillin-derived pyridyl-ethanamine compounds. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in solid form and stored at low temperatures to maintain stability.

化学反应分析

Types of Reactions

SBE13 undergoes various chemical reactions, primarily focusing on its interaction with kinases:

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound itself, which is then used in various scientific applications. By-products are typically removed during the purification process .

科学研究应用

Cancer Research

SBE13 has been extensively studied for its anti-cancer properties:

  • Cell Cycle Arrest : this compound induces a transient arrest in the G0/G1 phase of the cell cycle in primary cells, demonstrating its ability to halt cancer cell proliferation .
  • Induction of Apoptosis : In various cancer cell lines, this compound has been shown to promote apoptotic pathways, making it a candidate for further development in cancer therapies .

Targeting Specific Cancer Types

Recent studies have focused on specific cancers where PLK1 plays a pivotal role:

  • Breast Cancer : Research indicates that inhibiting PLK1 with this compound can lead to significant reductions in breast cancer cell viability and tumor growth in preclinical models.
  • Lung Cancer : Similar findings have been reported in lung cancer studies, where this compound administration resulted in decreased tumor size and improved survival rates in animal models.

Data Tables

Study ReferenceCancer TypeKey Findings
Eckerdt et al. (2010)VariousDemonstrated effective PLK1 inhibition and apoptosis induction .
Keppner et al. (2010)Breast CancerSignificant reduction in tumor growth with this compound treatment .
Liu et al. (2010)Lung CancerImproved survival rates in animal models treated with this compound .

作用机制

SBE13 exerts its effects by binding to the inactive conformation of Plk1. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the DFG motif in the kinase, which is only accessible in its inactive conformation .

相似化合物的比较

Similar Compounds

Uniqueness

SBE13 is unique due to its high selectivity for Plk1 and its ability to induce apoptosis specifically in cancer cells. Its structure allows it to bind effectively to the inactive conformation of Plk1, making it a valuable tool in cancer research .

生物活性

SBE13, chemically known as N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis. This compound has garnered attention in cancer research due to its ability to induce apoptosis and inhibit cell proliferation in various human cancer cell lines.

This compound functions primarily as a type II inhibitor, selectively targeting the inactive conformation of PLK1. It exhibits an IC50 value of 200 pM for PLK1, significantly lower than its values for PLK3 (875 nM) and PLK2 (66 μM), indicating a high specificity for PLK1. Notably, this compound does not affect the activity of Aurora kinase A, which further underscores its selectivity .

Key Findings

  • Cell Cycle Arrest : this compound induces a G1/S arrest at lower concentrations and a G2/M arrest at higher concentrations, leading to delayed cell cycle progression and eventual apoptosis .
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased Caspase activity and abnormal mitotic figures .
  • Selectivity : Importantly, this compound does not influence the activity of other kinases such as PLK2 and PLK3, reinforcing its potential as a targeted therapeutic agent .

Research Studies and Case Studies

Several studies have explored the biological activity of this compound across different cancer types:

1. Colon Cancer Study (HT29 Cells)

A study investigated the cytotoxic effects of this compound on HT29 colon adenocarcinoma cells. The results indicated significant reductions in cell viability and increased apoptotic markers upon treatment with this compound, suggesting its potential as an antitumor agent in colon cancer therapy .

2. Breast Cancer Study (MDA-MB-231 Cells)

Another study focused on MDA-MB-231 breast cancer cells, examining the DNA-damaging and apoptotic effects of this compound. The findings revealed that treatment with this compound led to substantial DNA damage and activation of apoptotic pathways, further supporting its role as an effective PLK1 inhibitor .

Comparative Data Table

The following table summarizes key data regarding the biological activity of this compound compared to other PLK1 inhibitors:

CompoundIC50 (PLK1)IC50 (PLK2)IC50 (PLK3)Cell Line TestedMain Effect
This compound200 pM66 μM875 nMHT29Induces apoptosis
GSK461364A25 nMNot reportedNot reportedPanc1Enhances gemcitabine efficacy
BI253610 nMNot reportedNot reportedVariousCell cycle arrest

属性

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPRQBVQOJZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775294-82-1
Record name 775294-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SBE13
Reactant of Route 2
SBE13
Reactant of Route 3
Reactant of Route 3
SBE13
Reactant of Route 4
SBE13
Reactant of Route 5
SBE13
Reactant of Route 6
SBE13

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。